4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride
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Overview
Description
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride is a heterocyclic compound that features a benzotriazole ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the benzotriazole moiety imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine, have been reported to interact with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to exhibit significant binding affinity to HSP90α, a heat shock protein that plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with nitrous acid to form the benzotriazole ring, followed by reduction and subsequent amination to introduce the amine group. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the benzotriazole ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized benzotriazole compounds.
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine: Similar structure but with a methyl group at the nitrogen atom.
4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazole: Contains bromine atoms, which significantly alter its chemical properties.
Uniqueness
4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2H-benzotriazol-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-4-1-2-5-6(3-4)9-10-8-5;/h4H,1-3,7H2,(H,8,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCOPAIERJZDOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNN=C2CC1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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